molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide CAS No. 135325-05-2

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Cat. No.: B3039829
CAS No.: 135325-05-2
M. Wt: 271.98 g/mol
InChI Key: BLTXQAIMJKGVPV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is a chemical compound with the molecular formula C6H12Br2N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide typically involves the reaction of pyrrole derivatives with bromine. One common method involves the bromination of hexahydropyrrolo[3,4-c]pyrrole, followed by purification to obtain the dihydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is unique due to its specific ring structure and bromine substitution, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXQAIMJKGVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 ml of 48% hydrobromic acid and 7 g of phenol were added to 10.8 g 3,7bis-p-toluenesulfonyl-3,7-diazabicyclo[3.3.0]oct-1-(5)-ene, prepared in Preparation 1. The mixture was refluxed for 4 hours and cooled to room temperature. The aqueous phase was separated by adding 100 ml of chloroform and 50 ml of water. The aqueous phase was washed with chloroform (100 ml×4) and decolorized with active carbon. The aqueous phase was concentrated under vacuum and the remained solid was washed with 1:1 methanol-ethyl ether solvent. 5 g of the title compound was obtained as white solid (yield 71%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 2
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 3
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 4
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 5
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
Reactant of Route 6
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

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